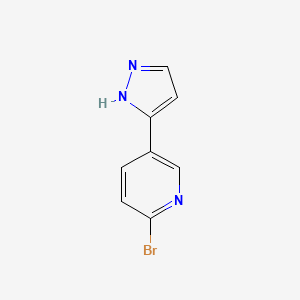

2-Bromo-5-(1h-pyrazol-3-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN3 |

|---|---|

Molecular Weight |

224.06 g/mol |

IUPAC Name |

2-bromo-5-(1H-pyrazol-5-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-8-2-1-6(5-10-8)7-3-4-11-12-7/h1-5H,(H,11,12) |

InChI Key |

ZVMHEWIJBABQGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=NN2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 1h Pyrazol 3 Yl Pyridine and Its Derivatives

Catalytic Cross-Coupling Approaches for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing a versatile platform for the synthesis of biaryl and heteroaryl compounds. ijpsjournal.com

Palladium-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction, which involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used method for constructing C-C bonds. libretexts.org For the synthesis of 2-Bromo-5-(1H-pyrazol-3-yl)pyridine derivatives, this could involve the reaction of a pyrazole-containing boronic acid or ester with a suitable bromopyridine derivative.

A general approach would involve the coupling of 2,5-dibromopyridine (B19318) with a pyrazoleboronic acid. The regioselectivity of this reaction would be crucial, aiming for selective reaction at the 5-position of the pyridine (B92270) ring. Alternatively, a pre-functionalized 2-bromopyridine (B144113) derivative bearing a suitable group at the 5-position could be coupled with a pyrazoleboronic acid. researchgate.netbeilstein-journals.org

Research has shown the successful Suzuki-Miyaura coupling of 2-bromopyridine with various aryl boronic acids, demonstrating the feasibility of this approach. researchgate.net For instance, a practical and efficient protocol for the synthesis of heterobiaryls has been reported using a Pd/C-catalyzed Suzuki reaction under aqueous, aerobic, and ligand-free conditions, which tolerates a broad range of functional groups. researchgate.net

To illustrate the conditions and scope of such reactions, the following table summarizes representative examples of Suzuki-Miyaura couplings involving pyridyl halides.

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Chlorobromobenzene | Phenylboronic acid | Pd(OAc)2 | K2CO3 | H2O/Isopropanol | >95 |

| 2 | 2-Bromobenzaldehyde | Phenylboronic acid | Pyridine-pyrazole/Pd(II) | K2CO3 | H2O/EtOH | 85 |

| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 92 |

While direct examples for the synthesis of this compound are not prevalent in the literature, the existing data on related couplings provide a strong foundation for developing a successful synthetic protocol. The choice of catalyst, ligand, base, and solvent system would be critical in optimizing the yield and regioselectivity of the desired product. nih.gov

Copper-Catalyzed Coupling Reactions in Heteroarene Synthesis

Copper-catalyzed coupling reactions, particularly the Ullmann-type reactions, offer a valuable alternative to palladium-catalyzed methods for the formation of C-N and C-C bonds. acs.org In the context of synthesizing this compound, a copper-catalyzed approach could be envisioned for the N-arylation of a pyrazole (B372694) with a 2-bromopyridine derivative. acs.orgorganic-chemistry.org

This method would involve the reaction of pyrazole with 2,5-dibromopyridine in the presence of a copper catalyst, a ligand, and a base. The challenge in this approach lies in controlling the regioselectivity of the N-arylation on the pyrazole ring and the selective reaction at the 5-position of the dibromopyridine.

Studies have demonstrated the efficacy of copper-diamine catalyst systems for the N-arylation of various nitrogen heterocycles, including pyrazoles, with aryl bromides. acs.orgorganic-chemistry.orgnih.gov These reactions often proceed under milder conditions compared to traditional Ullmann reactions and tolerate a range of functional groups.

The following table presents examples of copper-catalyzed N-arylation of pyrazoles.

| Entry | Pyrazole | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Ethyl-4-pyrazolecarboxylate | 3-Bromopyridine | CuI / Diamine | K2CO3 | Toluene | 86 acs.org |

| 2 | Pyrazole | 1-Iodobenzene | CuI / Schiff Base | K3PO4 | DMF | 95 |

| 3 | 3,5-Dimethylpyrazole | 2-Bromotoluene | CuI / Diamine | Cs2CO3 | Dioxane | 88 |

These examples highlight the potential of copper-catalyzed cross-coupling for the synthesis of N-arylpyrazoles, a key structural motif in derivatives of this compound.

Exploration of Other Transition Metal-Mediated Cross-Coupling Strategies

Besides palladium and copper, other transition metals such as nickel and rhodium have been employed in cross-coupling reactions for the synthesis of heteroaryl compounds. nih.govbeilstein-journals.orgrsc.org Nickel catalysts, for instance, are known to be effective in the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides.

Rhodium-catalyzed C-H activation and functionalization reactions also present a promising avenue for the synthesis of complex heterocyclic systems. nih.gov A strategy could involve the directed C-H functionalization of a 2-bromopyridine derivative at the 5-position, followed by coupling with a pyrazole-containing partner. While specific applications to the synthesis of this compound are yet to be extensively explored, the continuous development of new catalytic systems offers exciting possibilities for future synthetic innovations.

Directed Functionalization and Regioselective Synthesis

Directed functionalization strategies allow for the precise introduction of substituents onto a heterocyclic core, offering a high degree of control over the final molecular structure.

Grignard Reagent-Mediated Functionalization of Halopyridines

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with a halopyridine can lead to the introduction of a variety of functional groups. For the synthesis of precursors to this compound, a Grignard reagent could be used to introduce a functional group at the 5-position of 2-bromopyridine, which can then be converted into a pyrazole ring.

For example, the reaction of 2-bromopyridine with magnesium can form the corresponding Grignard reagent, 2-pyridylmagnesium bromide. However, the formation of Grignard reagents from halopyridines can sometimes be challenging. An alternative is the use of a halogen-metal exchange reaction, for instance, by treating 2-bromopyridine with butyllithium (B86547) to form 2-lithiopyridine, which can then be transmetalated with a magnesium salt. nih.govresearchgate.net

A patent describes a method for preparing 2-bromo-5-formylpyridine by reacting 2,5-dibromopyridine with a Grignard reagent such as isopropylmagnesium chloride, followed by the addition of DMF. This provides a key intermediate for further elaboration into the pyrazole ring.

The following table shows examples of Grignard reagent-mediated functionalization of pyridines.

| Entry | Pyridine Derivative | Grignard Reagent | Electrophile | Product |

| 1 | 2,5-Dibromopyridine | i-PrMgCl | DMF | 2-Bromo-5-formylpyridine |

| 2 | 2-Bromopyridine | PhMgBr | - | 2-Phenylpyridine |

| 3 | 3-Iodopyridine | i-PrMgCl·LiCl / Pyridylsulfonium salt | - | 2,3'-Bipyridine nih.gov |

The regioselective functionalization of halopyridines using Grignard reagents is a well-established and versatile method for creating key intermediates in the synthesis of complex heterocyclic molecules. nih.govresearchgate.net

Cyclization Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring itself is a fundamental strategy in the synthesis of pyrazole-containing compounds. ijpsjournal.comorganic-chemistry.orgmdpi.comresearchgate.net A common and effective method is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. beilstein-journals.orgnih.govresearchgate.netnih.gov

To synthesize this compound via this route, one would first need to prepare a 2-bromo-5-(1,3-dicarbonyl)pyridine derivative. This could be achieved, for example, by the Claisen condensation of 5-acetyl-2-bromopyridine (B147078) with a suitable ester. The resulting 1,3-diketone can then be cyclized with hydrazine hydrate (B1144303) to form the desired pyrazole ring.

The regioselectivity of the cyclization can be a concern, especially with unsymmetrical 1,3-diketones and substituted hydrazines. However, by using hydrazine hydrate, the formation of the N-unsubstituted pyrazole is generally favored.

The following table provides examples of pyrazole formation via cyclization.

| Entry | 1,3-Dicarbonyl Precursor | Reagent | Product |

| 1 | Ethyl acetoacetate | Phenylhydrazine | 1,3,5-Substituted pyrazole nih.gov |

| 2 | 1,3-Diketone | Hydrazine | 3,5-Disubstituted pyrazole nih.gov |

| 3 | β-Ketoester | Hydrazine | Pyrazole-4-carboxylic acid beilstein-journals.org |

This approach, starting from a functionalized pyridine, allows for the late-stage introduction of the pyrazole moiety, providing a convergent and flexible synthetic route.

Strategic Halogen Exchange and Ortho-Metalation Processes

The bromine atom on the pyridine ring of this compound serves as a key handle for further molecular elaboration through various cross-coupling reactions. However, strategic halogen exchange and ortho-metalation processes offer alternative and sometimes more direct routes to functionalized derivatives.

Halogen exchange reactions, particularly the conversion of the bromo-substituent to iodo- or fluoro-analogs, can modulate the reactivity of the pyridine ring for subsequent transformations. For instance, an iodine-for-bromine exchange can be achieved under Finkelstein-type conditions, which can facilitate certain cross-coupling reactions that may be sluggish with the bromo-derivative. While specific examples for this compound are not extensively documented, the principle is well-established for various bromopyridines.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netgoogle.comharvard.edubaranlab.org This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic center that can react with various electrophiles. researchgate.netgoogle.comharvard.edubaranlab.org In the context of pyridine derivatives, the pyridine nitrogen itself can act as a DMG, although its directing ability can be influenced by other substituents. harvard.edu For a compound like this compound, the pyrazole moiety could also potentially influence the regioselectivity of metalation.

The metalation of pyridine rings can be complicated by the competitive nucleophilic addition of the organometallic reagent to the ring. harvard.edu The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. nih.gov Another approach involves a halogen-metal exchange, where an organolithium reagent selectively replaces the bromine atom. This is often faster than ortho-deprotonation, especially at low temperatures. For instance, treatment of a bromopyrazole with n-butyllithium can lead to a lithium-halogen exchange, which can then be quenched with an electrophile. nih.gov

A general representation of these processes on a substituted bromopyridine is shown below:

This is a generalized scheme and specific conditions would need to be optimized for this compound.

Synthesis of Precursor Molecules and Intermediates

The construction of this compound hinges on the availability of key precursor molecules. A common and efficient synthetic strategy involves the condensation of a substituted enaminone with hydrazine or its derivatives. The primary intermediate for this route is (E)-1-(5-bromopyridin-2-yl)-3-(dimethylamino)propenone.

This enaminone is typically synthesized from 1-(5-bromopyridin-2-yl)ethanone. The synthesis of this acetylpyridine derivative can be achieved through several pathways. One method involves the reaction of 5-bromo-2-cyanopyridine (B14956) with a Grignard reagent, such as methylmagnesium chloride, followed by acidic workup. chemicalbook.com Another potential route starts from 2,5-dibromopyridine, which can be converted to 2-bromo-5-formylpyridine via a Grignard reaction followed by quenching with N,N-dimethylformamide (DMF). google.com The resulting aldehyde could then be converted to the corresponding methyl ketone.

The synthesis of 2,5-dibromopyridine itself is well-established, often starting from 2-aminopyridine (B139424) through bromination to 2-amino-5-bromopyridine, followed by a Sandmeyer-type reaction. chemicalbook.comheteroletters.orggoogle.com

Once 1-(5-bromopyridin-2-yl)ethanone is obtained, it can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield the desired enaminone, (E)-1-(5-bromopyridin-2-yl)-3-(dimethylamino)propenone. The subsequent cyclization of this enaminone with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid affords the target molecule, this compound. chemicalbook.com

The following table summarizes the key precursors and their synthetic routes:

| Precursor Molecule | Starting Material(s) | Key Reagents | Reference(s) |

| 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | HBr, NaNO2 | chemicalbook.comgoogle.com |

| 2-Bromo-5-formylpyridine | 2,5-Dibromopyridine | Isopropylmagnesium chloride, DMF | google.com |

| 1-(5-Bromopyridin-2-yl)ethanone | 5-Bromo-2-cyanopyridine | Methylmagnesium chloride, HCl | chemicalbook.com |

| (E)-1-(5-Bromopyridin-2-yl)-3-(dimethylamino)propenone | 1-(5-Bromopyridin-2-yl)ethanone | DMF-DMA | chemicalbook.com |

Optimization of Reaction Conditions and Yields in Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time for each synthetic step.

In the synthesis of pyrazoles from enaminones and hydrazines, the choice of solvent can significantly impact the reaction rate and yield. While ethanol and acetic acid are commonly used, green solvents like water or polyethylene (B3416737) glycol (PEG) have been explored for similar transformations to improve the environmental footprint of the process. longdom.org The use of a catalytic amount of acid or base can also influence the rate of condensation and cyclization.

For the scalable synthesis of the precursor 2,5-dibromopyridine, a modified Sandmeyer reaction using bromine instead of copper salts has been reported to give high yields and facilitate easier purification. heteroletters.org This avoids the use of heavy metals, which is advantageous for industrial applications.

The optimization of the Grignard reaction for the synthesis of 1-(5-bromopyridin-2-yl)ethanone would involve controlling the temperature to minimize side reactions and optimizing the stoichiometry of the Grignard reagent.

The following table outlines potential optimization strategies for key reaction steps in a scalable synthesis:

| Reaction Step | Parameter to Optimize | Potential Improvement |

| Sandmeyer reaction for 2,5-dibromopyridine | Catalyst | Use of bromine instead of copper salts to simplify purification and reduce heavy metal waste. heteroletters.org |

| Grignard reaction for acetylpyridine synthesis | Temperature | Maintaining low temperatures (e.g., 0 °C) to control reactivity and minimize side products. chemicalbook.com |

| Enaminone formation | Reagent | Use of DMF-DMA for a clean and high-yielding reaction. |

| Pyrazole cyclization | Solvent | Exploring green solvents like water or PEG to improve sustainability. longdom.org |

| Pyrazole cyclization | Workup | Developing an efficient crystallization method for product isolation to avoid chromatography. |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 1h Pyrazol 3 Yl Pyridine and Its Analogues

Elucidation of Molecular Structure via X-ray Diffraction Analysis

While a crystal structure for 2-Bromo-5-(1H-pyrazol-3-yl)pyridine is not currently available, insights into its solid-state arrangement can be inferred from related structures. For instance, the crystal structure of a complex containing the ligand 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine reveals key intermolecular interactions that are likely to be present in the crystal lattice of the target compound. iucr.org In this analogue, weak C-H···N and C-H···π interactions are significant in forming the supramolecular assembly. iucr.org The presence of both a pyridine (B92270) and a pyrazole (B372694) ring in this compound suggests that similar hydrogen bonding and π-π stacking interactions will play a crucial role in its crystal packing.

A summary of expected crystallographic parameters and interactions for this compound, based on its analogues, is presented below.

| Parameter | Expected Feature | Basis from Analogues |

| Crystal System | Monoclinic or Orthorhombic | Common for similar heterocyclic compounds. researchgate.net |

| Space Group | Centrosymmetric (e.g., P21/c) or non-centrosymmetric | Dependent on molecular packing and symmetry. researchgate.net |

| Key Intermolecular Interactions | C-H···N hydrogen bonds, π-π stacking, Halogen bonding (Br···N/O) | Observed in pyrazolyl-pyridine and bromo-substituted structures. iucr.orgresearchgate.net |

| Dihedral Angle (Pyridine-Pyrazole) | Near-planar | Promotes conjugation and specific packing motifs. nih.gov |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and pyrazole rings. For the pyridine ring, the protons are anticipated to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton at the 6-position, being ortho to the nitrogen, is expected to be the most deshielded. In the analogue 2-chloropyridine (B119429), the proton at the 6-position appears at δ 8.39 ppm. chemicalbook.com The bromine atom at the 2-position will influence the chemical shifts of the adjacent protons.

The pyrazole ring protons will also resonate in the aromatic region. The NH proton of the pyrazole is expected to be a broad singlet, with its chemical shift being solvent-dependent. The two CH protons of the pyrazole ring will likely appear as doublets due to mutual coupling.

The ¹³C NMR spectrum will provide information on the carbon framework. The carbon atom attached to the bromine (C2 of the pyridine ring) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. In 2-bromopyridine (B144113), this carbon resonates at approximately δ 142 ppm. The carbon atoms of the pyridine ring will generally appear between δ 120 and 150 ppm. The pyrazole carbons are expected in a similar range.

A table of predicted chemical shifts for this compound is provided below, based on data from analogues like 2-chloropyridine and various pyrazole derivatives. chemicalbook.commdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale from Analogues |

| Pyridine H3 | ~7.8 | ~140 | Influenced by adjacent bromine and pyrazole substituent. |

| Pyridine H4 | ~8.2 | ~125 | Meta to bromine and ortho to pyrazole. |

| Pyridine H6 | ~8.6 | ~150 | Ortho to nitrogen, expected to be most deshielded. chemicalbook.com |

| Pyrazole H4' | ~6.8 | ~110 | Typical pyrazole CH chemical shift. mdpi.com |

| Pyrazole H5' | ~7.7 | ~135 | Adjacent to the pyridine ring. mdpi.com |

| Pyrazole NH | Variable (broad) | - | Solvent and concentration dependent. |

| Pyridine C2 | - | ~142 | Carbon bearing the bromine atom. |

| Pyridine C3 | - | ~140 | Influenced by both bromine and pyrazole. |

| Pyridine C4 | - | ~125 | Standard pyridine carbon chemical shift. |

| Pyridine C5 | - | ~130 | Carbon attached to the pyrazole ring. |

| Pyridine C6 | - | ~150 | Carbon adjacent to nitrogen. |

| Pyrazole C3' | - | ~155 | Carbon attached to the pyridine ring. |

| Pyrazole C4' | - | ~110 | Standard pyrazole carbon chemical shift. mdpi.com |

| Pyrazole C5' | - | ~135 | Standard pyrazole carbon chemical shift. mdpi.com |

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal the coupling between adjacent protons. For instance, the correlation between H3 and H4 of the pyridine ring, and between H4' and H5' of the pyrazole ring would be clearly visible.

HSQC: This experiment would establish the direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC: This experiment would show correlations between protons and carbons over two or three bonds. This would be particularly useful for confirming the connectivity between the pyridine and pyrazole rings, for example, by observing a correlation between the pyrazole protons (H4' and H5') and the pyridine carbon C5.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and probing the vibrational modes of a molecule. The vibrational spectra of this compound will be dominated by the modes of the pyridine and pyrazole rings.

The IR spectrum is expected to show characteristic bands for the C-H stretching vibrations of the aromatic rings in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and pyrazole rings will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the lower frequency region, typically below 700 cm⁻¹. The N-H stretching vibration of the pyrazole ring should give a broad band in the region of 3200-3400 cm⁻¹, the position and shape of which will be sensitive to hydrogen bonding. rsc.org

Raman spectroscopy, being complementary to IR, would also provide valuable information. The ring breathing modes of both the pyridine and pyrazole rings are often strong in the Raman spectrum and would be expected in the 990-1050 cm⁻¹ region. aps.orgmdpi.com

A summary of expected vibrational frequencies is presented in the table below. rsc.orgaps.orgmdpi.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch (Pyrazole) | 3200 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N Stretch (Ring) | 1400 - 1600 | IR, Raman |

| Ring Breathing | 990 - 1050 | Raman |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bend | 700 - 900 | IR |

| C-Br Stretch | < 700 | IR, Raman |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is essential for confirming the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). miamioh.edusavemyexams.com The nominal molecular weight is approximately 224 g/mol .

The fragmentation of nitrogen-containing heterocyclic compounds under electron impact ionization often involves the loss of small, stable molecules like HCN. researchgate.net For this compound, the primary fragmentation pathways are expected to involve the cleavage of the C-Br bond and fragmentation of the heterocyclic rings.

Expected fragmentation pathways include:

Loss of Br radical: [M-Br]⁺ would be a prominent peak.

Loss of HBr: [M-HBr]⁺ could also be observed.

Cleavage of the pyrazole ring: This could lead to the loss of N₂ or HCN, a common fragmentation pattern for pyrazoles.

Cleavage of the pyridine ring: Loss of HCN from the pyridine ring is also a possibility.

The fragmentation pattern of bromo-substituted pyridines often shows an initial loss of the bromine atom, followed by fragmentation of the pyridine ring. mdpi.com The presence of the pyrazole substituent will likely influence the fragmentation, potentially leading to more complex pathways involving both rings.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The electronic absorption and emission properties of this compound are determined by the electronic transitions within its π-system. The UV-Vis absorption spectrum is expected to show π→π* transitions characteristic of the conjugated pyridine and pyrazole rings. Based on studies of related pyrazolyl-pyridine compounds, absorption maxima are anticipated in the UV region, likely between 250 and 350 nm. nih.govresearchgate.net The presence of the bromine atom may cause a slight red-shift in the absorption bands compared to the non-brominated analogue.

The fluorescence properties of such compounds are often influenced by intramolecular charge transfer (ICT) character. nih.gov Upon excitation, this compound may exhibit fluorescence, although the presence of the heavy bromine atom could lead to enhanced intersystem crossing and potentially favor phosphorescence over fluorescence. The emission wavelength would be dependent on the solvent polarity, with more polar solvents potentially stabilizing a charge-transfer excited state and leading to a red-shifted emission. Studies on similar bipyridyl and pyrazolyl-based ligands have shown that they can be highly fluorescent, making them suitable for applications as fluorescent probes. acs.org

A summary of the expected photophysical properties is given below.

| Property | Expected Characteristics | Basis from Analogues |

| Absorption (λ_max) | 250 - 350 nm | Typical for π→π* transitions in pyrazolyl-pyridines. nih.govresearchgate.net |

| Emission (λ_em) | Potentially fluorescent, solvent dependent | Heavy atom effect of Br may quench fluorescence; ICT character can lead to solvatochromism. nih.gov |

| Quantum Yield | Moderate to low | The bromine atom may decrease the fluorescence quantum yield. |

| Stokes Shift | Moderate to large | Dependent on the degree of intramolecular charge transfer in the excited state. nih.gov |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. nih.gov DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and various reactivity descriptors for 2-Bromo-5-(1h-pyrazol-3-yl)pyridine.

Investigation of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. wikipedia.org The energy and distribution of these orbitals dictate the molecule's ability to act as an electron donor or acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) and pyridine (B92270) rings, with significant contributions from the nitrogen and bromine atoms. The LUMO, conversely, is anticipated to be distributed across the aromatic rings, representing the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values presented are illustrative and representative of typical DFT calculations for similar heterocyclic compounds.

Analysis of Molecular Electrostatic Potentials (MEPs)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms of both the pyridine and pyrazole rings, indicating their Lewis basicity and propensity to interact with electrophiles. The hydrogen atom attached to the pyrazole nitrogen and the regions around the bromine atom are likely to exhibit positive or near-neutral potentials (blue or green), suggesting sites for nucleophilic interaction.

Tautomeric Stability and Energetic Considerations

Prototropic tautomerism is a common phenomenon in pyrazole-containing compounds, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. clockss.org For this compound, two principal tautomeric forms exist. Computational studies are essential to determine the relative stabilities of these tautomers.

DFT calculations can be used to compute the Gibbs free energies of the different tautomers. The tautomer with the lower energy is considered the more stable and, therefore, the more abundant form at equilibrium. Factors such as intramolecular hydrogen bonding and the electronic effects of the bromo- and pyridyl- substituents can influence the relative stabilities. mdpi.com

Table 2: Calculated Relative Energies of Tautomers of this compound (Illustrative Data)

| Tautomer | Relative Energy (kcal/mol) |

| Tautomer 1 (1H-pyrazole) | 0.00 |

| Tautomer 2 (2H-pyrazole) | +2.5 |

Note: The values are illustrative, showing a hypothetical energy difference between the two tautomers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathways. For instance, in reactions such as nucleophilic aromatic substitution at the bromo-substituted carbon, computational studies can help to predict the feasibility of the reaction and the nature of the intermediates and transition states involved.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can be used to explore the rotational freedom around the single bond connecting the pyridine and pyrazole rings. These simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or in the solid state, and can also be used to study how the molecule interacts with other molecules, including solvents or biological macromolecules.

Coordination Chemistry and Metal Complexation of Pyridylpyrazole Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridylpyrazole ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C), and infrared (IR) spectroscopy, to elucidate their solid-state structures and confirm the coordination of the ligand to the metal center. nih.govamanote.com

Pyridylpyrazole ligands readily form complexes with a range of transition metals, with ruthenium, rhenium, and iron being prominent examples. acs.orgmdpi.com Ruthenium(II) complexes, in particular, have been extensively studied for their interesting photophysical and photochemical properties. nih.govacs.orgnsf.gov For instance, the synthesis of ruthenium(II) complexes with pyridylpyrazole ligands can lead to compounds with distorted octahedral geometries. mdpi.com These complexes often exhibit luminescence and can be designed to undergo light-induced ligand exchange, a property that is being explored for applications in photochemotherapy. acs.org The electronic and steric properties of the pyridylpyrazole ligand can be tuned to modulate the properties of the resulting ruthenium complex. nih.gov

Iron(II) complexes with 2,6-di(pyrazol-1-yl)pyridine (a related ligand) are well-known for exhibiting spin-crossover behavior, where the spin state of the iron center can be switched by external stimuli such as temperature or light. capes.gov.br This highlights the ability of the pyridylpyrazole framework to influence the magnetic properties of the coordinated metal ion.

The characterization of these transition metal complexes often involves spectroscopic techniques. For example, in ruthenium complexes, IR spectroscopy can confirm the coordination mode, while cyclic voltammetry can be used to probe the redox properties of the metal center. mdpi.com

Table 1: Examples of Transition Metal Complexes with Pyridylpyrazole Ligands

| Metal | Ligand Type | Complex Formula Example | Key Features | Reference(s) |

| Ruthenium(II) | Pyridyl-pyrazol(in)e | [Ru(phen)₂(pyridyl-pyrazoline)]²⁺ | Photoreactive, ligand ejection upon irradiation | acs.org |

| Ruthenium(II) | 1,2-Azolylamidino | [Ru(bipy)₂(NH=C(Me)dmpz-κ²N,N)]²⁺ | Phosphorescent, catalytically active | nih.gov |

| Iron(II) | 2,6-di(pyrazol-1-yl)pyridine | [Fe(1-bpp)₂]²⁺ | Spin-crossover behavior | capes.gov.br |

Complexes with Lanthanide and Actinide Ions

The coordination chemistry of pyridylpyrazole ligands extends to the f-block elements, with studies on their complexation with lanthanide and actinide ions revealing interesting selectivity. acs.orgescholarship.org Ligands such as 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) have been investigated for their ability to separate trivalent actinides from lanthanides. acs.org This selectivity is attributed to differences in the nature of the metal-ligand bonding. acs.orgescholarship.org

For example, studies on the complexation of 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) have shown that it can effectively extract Am(III) from acidic solutions with a high separation factor over Eu(III). figshare.com The solid-state structures of these complexes, often determined by X-ray diffraction, show that the trivalent metal ions are typically coordinated by three BTP-type ligands, forming [M(BTP)₃]³⁺ complexes. escholarship.org

Spectroscopic techniques, such as NMR, have been employed to probe the bonding in these complexes. For instance, ¹⁵N NMR data have indicated a greater degree of covalency in the Am(III)-N bond compared to the Ln(III)-N bond in complexes with C4-BPP, which correlates with the observed differences in stability constants. acs.org

The bonding between metal ions and pyridylpyrazole ligands is primarily through the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings. researchgate.netelsevierpure.com This interaction is generally considered a sigma-donation from the nitrogen lone pairs to the metal center. libretexts.org However, the possibility of π-backbonding, where the metal donates electron density back to the ligand's π* orbitals, can also play a role, particularly with electron-rich transition metals in low oxidation states. libretexts.org This back-donation can influence the electronic properties and reactivity of the complex.

In the case of f-block elements, the bonding is predominantly electrostatic, but evidence suggests a degree of covalent character, especially with actinides. acs.orgescholarship.org This partial covalency is thought to arise from the participation of the 5f orbitals of the actinides in bonding, which is more significant than the 4f orbital involvement in lanthanides. escholarship.org This difference in covalency is a key factor in the selective extraction of actinides from lanthanide mixtures using pyridylpyrazole-type ligands. acs.orgescholarship.org

Coordination Modes and Geometries in 2-Bromo-5-(1H-pyrazol-3-yl)pyridine Metal Complexes

While specific studies on the coordination modes of this compound are not extensively detailed in the provided search results, the general principles of pyridylpyrazole coordination chemistry can be applied. Pyridylpyrazole ligands can act as bidentate chelating ligands, coordinating to a metal center through one nitrogen atom from the pyridine ring and one from the pyrazole ring. elsevierpure.comeiu.edu This chelation forms a stable five-membered ring with the metal ion.

The geometry of the resulting metal complex is influenced by the coordination number and the electronic preferences of the metal ion. For transition metals, octahedral geometries are common, especially for M(II) and M(III) ions, where the metal is coordinated to multiple ligands. mdpi.comwikipedia.org For instance, ruthenium(II) complexes with pyridylpyrazole-type ligands often exhibit a distorted octahedral geometry. mdpi.com Square planar and tetrahedral geometries are also possible, particularly for d⁸ and d¹⁰ metal ions, respectively. wikipedia.org

In the context of this compound, the bromine substituent could potentially influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes. However, without specific structural data for complexes of this particular ligand, the precise coordination geometries remain speculative.

Investigation of Stability Constants and Thermodynamic Parameters of Complex Formation

Table 2: Representative Stability Constants for Metal-Ligand Complexes

| Ligand | Metal Ion | log K₁ | log K₂ | Method | Reference |

| Chlorosubstituted Pyrazole | Cu(II) | - | - | pH-metry | scholarsresearchlibrary.com |

| Chlorosubstituted Pyrazole | Ni(II) | - | - | pH-metry | scholarsresearchlibrary.com |

| Chlorosubstituted Pyrazole | Co(II) | - | - | pH-metry | scholarsresearchlibrary.com |

| 4-(2-Pyridylazo)resorcinol (PAR) | Zn(II) | - | - | Spectrophotometry | nih.gov |

| Pyrimidine (B1678525)/Sulphonamide Drugs | Cu(II) | - | - | Spectrophotometry | researchgate.net |

Note: Specific values for log K₁ and log K₂ for the chlorosubstituted pyrazoles were not provided in the abstract but the study indicated their determination.

Photophysical Properties of Metal-Pyridylpyrazole Complexes (e.g., Luminescence, Charge Transfer)

Metal complexes of pyridylpyrazole ligands often exhibit interesting photophysical properties, including luminescence and charge-transfer phenomena. nih.govnih.govnih.gov Ruthenium(II) polypyridyl complexes, including those with pyridylpyrazole ligands, are particularly well-known for their luminescent properties, which typically arise from metal-to-ligand charge transfer (MLCT) excited states. nih.govnsf.govrsc.org

The emission properties of these complexes, such as their quantum yields and lifetimes, can be tuned by modifying the ligand structure. nih.govrsc.org For example, the introduction of bulky or rigid substituents on the ligand can enhance luminescence quantum yields by restricting non-radiative decay pathways. nih.gov The nature of the excited state can also be influenced by the ligand, with the possibility of intraligand (IL) or ligand-to-ligand charge transfer (LLCT) states in addition to MLCT states. rsc.org

Charge transfer (CT) is a fundamental process in the photophysics of these complexes. aps.orglibretexts.org In MLCT, an electron is promoted from a metal-centered d-orbital to a ligand-centered π-orbital upon absorption of light. libretexts.org The reverse process, ligand-to-metal charge transfer (LMCT), is also possible. The energy of these CT transitions is sensitive to the electronic properties of both the metal and the ligand. For instance, electron-withdrawing groups on the ligand can lower the energy of the π-orbitals, leading to a red-shift in the MLCT absorption and emission bands. northwestern.edu

In some systems, photoexcitation can lead to the formation of a charge-separated state, where an electron is transferred from a donor part of the molecule to an acceptor part. nih.gov The study of these charge transfer processes is crucial for understanding the potential of these complexes in applications such as photocatalysis and solar energy conversion. nih.govnsf.gov

Table 3: Photophysical Data for Selected Metal-Pyridylpyrazole Type Complexes

| Complex Type | Property | Value/Observation | Conditions | Reference(s) |

| Ru(II)-1,2-Azolylamidino | Emission | Phosphorescence | - | nih.gov |

| Ru(II)-1,2-Azolylamidino | Ru(II)/Ru(III) Oxidation | +1.13 to +1.25 V (vs SCE) | - | nih.gov |

| Cu(I)-3-(2-pyridyl)pyrazole-phosphine | Quantum Yield | Up to 78% | Solid State | nih.gov |

| Ru(II)-pyridyl-pyrazol(in)e | Photoreactivity | Ligand photoejection | Blue light irradiation | acs.org |

| Ru(bpy)₂(py)₂]²⁺ in MOF | Luminescence | 8-fold increase in quantum yield | Confined in MOF | nsf.gov |

Magnetic Properties and Spin Crossover Phenomena in Relevant Complexes

A comprehensive search of the scientific literature indicates that there are no published studies on the magnetic properties or spin crossover phenomena of metal complexes specifically involving the ligand "this compound." While the broader class of pyridylpyrazole ligands is known to form complexes that exhibit interesting magnetic behaviors, including spin crossover (SCO), specific data for this bromo-substituted derivative is not available.

For context, research on related iron(II) complexes of 2,6-bis(pyrazol-3-yl)pyridine derivatives has shown that substituents on the ligand framework can influence the spin state of the metal center. mdpi.com However, without experimental data, it is not possible to provide specific details or data tables for complexes of "this compound."

Applications of 2 Bromo 5 1h Pyrazol 3 Yl Pyridine and Its Derivatives in Advanced Materials and Catalysis

Catalytic Applications in Organic Transformations

Protic pyrazole-containing ligands are recognized for their utility in catalysis, largely due to their proton-responsive nature which can facilitate metal-ligand cooperation in catalytic cycles. nih.govnih.gov The 2-(1H-pyrazol-3-yl)pyridine framework is a valuable scaffold for creating catalysts and ligands for various organic reactions. chemimpex.com

Derivatives of 2-Bromo-5-(1H-pyrazol-3-yl)pyridine serve as effective ligands in both homogeneous and heterogeneous catalysis. The nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) moieties can coordinate with a wide range of transition metals, including ruthenium, iridium, iron, and copper, to form stable complexes. nih.govmdpi.com These complexes have demonstrated activity in several important organic transformations.

The parent compound, this compound, often acts as a precursor. The bromine atom provides a reactive site for further modification through cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the synthesis of more complex, tailored ligands. nih.gov This strategy enables the fine-tuning of the electronic and steric properties of the ligand to optimize catalytic performance.

For example, pincer-type ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines, which share the core structure, have been extensively studied. nih.govnih.gov These rigid tridentate ligands form stable complexes that are active in reactions such as the dehydrogenation of formic acid, a key process for hydrogen storage. nih.gov The broader family of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands has shown effectiveness in olefin and butadiene polymerization, alkene oxidation, hydroboration, and the cycloaddition of CO2 to epoxides. mdpi.comnih.gov

Table 1: Examples of Catalytic Applications of Pyrazolyl-Pyridine Based Ligands

| Ligand Family | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| 2-(1H-pyrazol-3-yl)pyridine | Iridium(III) | Hydrogen evolution from formic acid | nih.gov |

| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ruthenium(II) | Dehydrogenative coordination | nih.gov |

This table presents data on related pyrazolyl-pyridine compounds to illustrate the catalytic potential of the structural class to which this compound belongs.

The mechanism of catalysis involving pyrazolyl-pyridine ligands often involves metal-ligand cooperation. nih.gov The N-H group on the pyrazole ring can act as a proton shuttle, participating directly in substrate activation or bond-breaking/forming steps. For instance, in the iridium-catalyzed dehydrogenation of formic acid, the deprotonation of the azole units enhances the electron-donating ability of the ligand, thereby influencing the activity of the metal center. nih.gov

Selectivity in these catalytic systems can be precisely controlled by modifying the ligand structure. The introduction of different substituents on the pyridine or pyrazole rings alters the ligand field strength and steric environment around the metal. mdpi.comnih.gov This tuning can shift the redox potentials of the metal complex and influence the binding of substrates, leading to enhanced reaction rates and selectivity for desired products. nih.gov The deprotonation of the ligand can be reversible and stepwise, allowing for fine control over the electronic properties of the catalyst during the reaction. nih.gov

Relevance in Materials Science and Engineering

The same features that make this compound derivatives useful in catalysis—strong coordination ability and structural versatility—also make them excellent candidates for advanced materials. mdpi.comchemimpex.com They are particularly relevant in the fields of optoelectronics and supramolecular chemistry.

Pyrazolyl-pyridine ligands have been successfully incorporated into highly efficient luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). rsc.org Iridium(III) complexes, for example, are known for their high phosphorescence quantum yields. When derivatives of (1H-pyrazol-5-yl)pyridine are used as ancillary ligands in combination with a primary ligand like 2-(4-trifluoromethyl)phenylpyridine, they can produce highly efficient green-emitting complexes. rsc.org

In a study of four such iridium(III) complexes, all showed strong green light emission with peaks between 494–499 nm and high phosphorescence quantum efficiencies ranging from 0.76 to 0.82. rsc.org An OLED device fabricated using one of these complexes, [Ir(tfmppy)2(mepzpy)], exhibited outstanding performance with a maximum current efficiency of 92 cd A⁻¹ and a maximum external quantum efficiency of 28.90%. rsc.org These results underscore the potential of pyrazolyl-pyridine derivatives as key components in next-generation displays and lighting.

Table 2: Performance of OLEDs with Iridium(III) Complexes Featuring (1H-pyrazol-5-yl)pyridine Ancillary Ligands

| Ancillary Ligand | Emission Peak (nm) | Phosphorescence Quantum Yield (ΦP) | Max. Current Efficiency (cd A⁻¹) | Max. External Quantum Efficiency (%) |

|---|---|---|---|---|

| mepzpy | 499 | 0.82 | 92.0 | 28.90 |

| cf3pzpy | 494 | 0.76 | 75.3 | 24.38 |

| pypzpy | 498 | 0.80 | 83.1 | 26.85 |

| phpzpy | 499 | 0.79 | 80.9 | 26.12 |

Source: Adapted from Su, N. et al., Journal of Materials Chemistry C, 2018. rsc.org

The ability of this compound to participate in directional, non-covalent interactions makes it a valuable building block for supramolecular chemistry. mdpi.com The molecule possesses multiple sites for hydrogen bonding: the pyridine nitrogen and one pyrazole nitrogen can act as hydrogen bond acceptors, while the N-H group of the pyrazole is a hydrogen bond donor. nih.gov

These interactions, along with π-π stacking of the aromatic rings, can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. Furthermore, coordination to metal ions can create robust and functional metal-organic frameworks (MOFs) or coordination polymers. The properties of these assemblies, such as their porosity, stability, and electronic characteristics, are dictated by the geometry of the ligand and the coordination preference of the metal ion. mdpi.comnih.gov The protic pyrazole group can significantly influence the final structure and its properties through hydrogen bonding with counter-anions or solvent molecules. nih.gov

Extraction Chemistry and Separations Science

The strong chelating ability of N-donor ligands based on the pyrazolyl-pyridine scaffold has been exploited in the field of separations science, particularly for the selective extraction of metal ions. nih.gov This is of significant interest for applications such as the reprocessing of used nuclear fuel, which requires the separation of trivalent actinides (An(III)) from lanthanides (Ln(III)).

A detailed study investigated the use of a derivative, 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), for the extraction of Europium(III) and Americium(III). nih.gov The research demonstrated that this type of ligand can selectively complex with these metal ions and facilitate their transfer from an acidic aqueous phase into an organic solvent. Time-resolved laser fluorescence spectroscopy (TRLFS) confirmed that the extracted species were ternary complexes involving the metal ion, the C4-BPP ligand, and a co-extractant, 2-bromohexanoic acid. nih.gov

The speciation analysis revealed the formation of complexes with stoichiometries of [M(C4-BPP)]³⁺, [M(C4-BPP)₂]³⁺, and even [Cm(C4-BPP)₃]³⁺ in the organic phase, indicating very effective shielding of the metal ion from the aqueous environment. nih.gov The high fluorescence lifetime of the europium complexes (e.g., 1473 ± 74 μs) confirmed the absence of water molecules in the inner coordination sphere, a key factor for efficient extraction. nih.gov While this study used a more complex derivative, it highlights the fundamental capability of the pyrazolyl-pyridine core structure, present in this compound, to act as a potent N-donor extractant for f-block elements. nih.gov The separation of different pyridine derivatives has also been achieved using techniques like pH-zone-refining counter-current chromatography. nih.gov

Application in Selective Ion Extraction (e.g., An(III)/Ln(III) Separation)

The separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a formidable challenge in the partitioning and transmutation (P&T) strategy for managing high-level radioactive waste. The chemical similarity and identical charge of these f-block elements make their separation extremely difficult. Derivatives of this compound, specifically multidentate N-donor ligands like 2,6-bis(pyrazol-3-yl)pyridines (BPPs), have emerged as highly effective extractants for this purpose.

These ligands exhibit a remarkable preference for complexing with An(III) ions over Ln(III) ions in liquid-liquid extraction processes. This selectivity is attributed to the "softer" nature of actinides compared to lanthanides, as described by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen donor atoms in the BPP ligands are considered soft bases, leading to a more favorable interaction with the softer An(III) cations.

Research has demonstrated that the structure of the BPP ligand, particularly the substituents on the pyrazole rings, plays a crucial role in its extraction efficiency and selectivity. For instance, the ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) has shown exceptional performance. In a solvent extraction system using 2-bromohexanoic acid as a synergistic agent, C4-BPP achieved a high separation factor for Americium(III) over Europium(III) (SFAm/Eu) of approximately 200. nih.gov Another derivative, 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), also displays significant selectivity, with a separation factor of about 100 for Am(III) over Eu(III) in nitric acid solutions. manchester.ac.uk

The table below summarizes the separation performance of different BPP derivatives.

| Ligand | Conditions | Am(III) Distribution Ratio (DAm) | Eu(III) Distribution Ratio (DEu) | Separation Factor (SFAm/Eu) |

| C4-BPP | 0.3 M HNO₃, 0.5 M 2-bromohexanoic acid | Data not specified | Data not specified | ~200 |

| C5-BPP | up to 1 M HNO₃ | Data not specified | Data not specified | ~100 |

Data sourced from multiple studies to provide a comparative overview.

Mechanistic Insights into Extraction Processes

The high selectivity of BPP ligands for actinides over lanthanides stems from subtle differences in their complexation behavior. Spectroscopic studies, including time-resolved laser fluorescence spectroscopy (TRLFS), have provided deep insights into the coordination chemistry of these systems.

A key finding is that An(III) and Ln(III) ions form complexes with different stoichiometries with BPP ligands under certain conditions. For example, with the C4-BPP ligand, Curium(III), an actinide, forms a stable 1:3 complex, [Cm(C4-BPP)₃]³⁺, where three ligand molecules coordinate to the metal ion. nih.gov In contrast, Europium(III), a lanthanide, forms a 1:2 complex, [Eu(C4-BPP)₂(anion)m], with the remaining coordination sites being occupied by anions from the organic phase, such as 2-bromohexanoate. nih.gov This difference in the preferred coordination number and the ability of the actinide to form a more saturated complex with the N-donor ligand is a primary driver for the selective extraction.

Furthermore, spectroscopic investigations have revealed a greater degree of covalent character in the bond between the actinide ion and the nitrogen atoms of the ligand compared to the corresponding lanthanide-nitrogen bond. iaea.org The 5f orbitals of actinides are more spatially extended than the 4f orbitals of lanthanides, allowing for better overlap with the ligand orbitals and thus a stronger, more covalent interaction. This enhanced covalency contributes to the higher stability of the actinide complexes with soft N-donor ligands. For instance, the 1:3 complex of Cm(III) with an N,O-donor ligand was found to be an order of magnitude more stable than the equivalent Eu(III) complex. iaea.org

Theoretical studies and computational modeling have corroborated these experimental findings, providing a deeper understanding of the electronic structure and bonding within these complexes. nih.govnih.gov These studies help in the rational design of new, even more, selective ligands for advanced separation processes.

Biological Interactions and Mechanistic Studies in Vitro and in Silico

Investigation of Antimicrobial Activity Against Specific Microbial Strains (In Vitro)

While data on the specific compound 2-Bromo-5-(1h-pyrazol-3-yl)pyridine is limited, studies on structurally related fused pyrazolo[3,4-b]pyridine derivatives provide insight into the potential antimicrobial activity of this scaffold. A series of novel sulfonamide derivatives linked to 5-Bromo-1H-pyrazolo[3,4-b]pyridine were synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. growingscience.comresearchgate.net

The study utilized a disc diffusion method to measure the zone of inhibition compared to the standard antibiotic, streptomycin. Several of the synthesized compounds (8a, 8c, 8d, and 8i) demonstrated excellent activity against the tested bacterial strains. growingscience.comresearchgate.net The results indicate that the bromo-substituted pyrazolopyridine core, when appropriately functionalized, can serve as a potent antibacterial agent. researchgate.net Other related heterocyclic systems, such as 2,5-bis(pyrazol-3-yl)-1,3,4-oxadiazoles, have also shown moderate activity against Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. cardiff.ac.uk Similarly, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against Gram-positive bacteria. nih.gov

| Compound | Enterobacter aerogens (MTCC 8558) | Escherichia coli (MTCC 1610) | Micrococcus luteus (MTCC 11948) | Bacillus cereus (MTCC 8558) |

| 8a | 20 | 25 | 22 | 20 |

| 8c | 22 | 26 | 24 | 22 |

| 8d | 22 | 24 | 20 | 23 |

| 8i | 21 | 22 | 23 | 21 |

| Streptomycin | 25 | 28 | 26 | 24 |

| Data sourced from a study on 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives. growingscience.com |

Enzyme Inhibition Studies and Binding Site Analysis (In Vitro and In Silico)

Derivatives of pyrazolyl-pyridine have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular functions and are often implicated in disease. nih.gov

c-Jun N-terminal Kinase (JNK) Inhibition: A series of 4-(pyrazol-3-yl)-pyridines were developed and optimized as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family involved in stress-based stimuli response. nih.gov The initial compound in the series, 4-(pyrazol-3-yl)-pyrimidine, showed an IC50 value of 0.63 μM for JNK3 inhibition. nih.gov Surprisingly, replacing the pyrimidine (B1678525) ring with a pyridine (B92270) scaffold led to more potent compounds. Compound 12 (a 4-(pyrazol-3-yl)-pyridine) had an IC50 of 160 nM for JNK3. The introduction of a chlorine atom at the C-5 position of the pyridine ring (compound 13 ) further enhanced the activity, resulting in a two-fold increase in potency. nih.gov

ALK5 Kinase Inhibition: Another class of related compounds, 2-(1H-pyrazol-1-yl)pyridines, were identified as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). researchgate.net ALK5 is a key mediator in cellular signaling pathways related to fibrosis. Modeling of these compounds within the ALK5 kinase domain allowed for the optimization of potency through substitutions on the pyrazole (B372694) core. One such optimized compound, PF-03671148, demonstrated potent enzymatic inhibitory activity against ALK5 with an IC50 value of 13 nM. researchgate.net This compound was also found to be selective against the related kinases ALK1 and ALK2. researchgate.net

| Compound Series | Target Enzyme | Key Compound | IC50 Value |

| 4-(Pyrazol-3-yl)-pyridines | JNK3 | Compound 12 | 160 nM |

| 4-(Pyrazol-3-yl)-pyridines | JNK3 | Compound 13 (5-chloro) | ~80 nM |

| 2-(1H-Pyrazol-1-yl)pyridines | ALK5 | PF-03671148 | 13 nM |

| Data derived from studies on pyrazolyl-pyridine derivatives as kinase inhibitors. nih.govresearchgate.net |

Cellular Assays for Mechanism of Action Elucidation (Non-Clinical, e.g., Cytotoxicity against cell lines in vitro without clinical implications)

The anti-proliferative activity of pyrazolyl-pyridine derivatives has been evaluated in various cancer cell lines, revealing their potential to induce cell death and inhibit cell cycle progression.

In one study, the pyrazole compound 5-methoxy-2-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)phenol (EN12-2A) demonstrated significant anti-proliferative and apoptotic activities. nih.gov Further investigation into its mechanism of action suggested the involvement of the cellular microtubular system. nih.gov The study also tested this and related pyrazole compounds in several drug-resistant cancer cell lines. The compounds largely overcame common drug resistance mechanisms, and notably, the taxol-resistant A549/T24 cell line showed a significantly increased sensitivity to these pyrazole derivatives. nih.gov

Another study on pyrazolo[1,5-a]pyridine (B1195680) derivatives, a fused analog system, assessed their biological activities against a panel of human cancer cell lines. researchgate.net Compound 247 from this series was found to cause an accumulation of MCF-7 breast cancer cells in the G1-phase of the cell cycle, indicating its role in disrupting mitotic progression. researchgate.net Similarly, derivatives of indolo-pyrazole have been shown to induce apoptosis and cause cell-cycle arrest in the G2/M phase. nih.gov

| Compound/Derivative Class | Cell Line | Activity/Effect | IC50 |

| EN12-2A | A549/T24 (Taxol-resistant) | Increased sensitivity, overcomes resistance | - |

| Pyrazolo[1,5-a]pyridines | MCF-7 (Breast) | Cell cycle arrest at G1-phase | - |

| Indolo-pyrazoles | SK-MEL-28 (Melanoma) | Cytotoxicity | 3.46 μM |

| Indolo-pyrazoles | - | Cell cycle arrest at G2/M phase | - |

| Data from cytotoxicity studies on pyrazolyl-pyridine and related derivatives. nih.govresearchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For pyrazolyl-pyridine derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities.

In the development of 4-(pyrazol-3-yl)-pyridines as JNK3 inhibitors, a systematic SAR study was conducted. nih.gov It was found that maintaining the core pyrazolyl-pyridine scaffold was essential. The study explored variations at five positions (X, Y, R¹, R², and R³). A key finding was that a pyridine ring was superior to a pyrimidine ring for potency. The introduction of a chlorine atom at the C-5 position of the pyridine ring (substituent X) doubled the inhibitory activity. However, N-alkylation of the pyrazole nitrogen led to a slight decrease in potency, suggesting a trade-off between activity and polarity. nih.gov

Another SAR study on pyrazol-4-yl-pyridine derivatives led to the discovery of a selective positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov This study involved stepwise Suzuki coupling reactions to synthesize a variety of pyrazol-4-yl-pyridines with different substituents, allowing for a systematic evaluation of how structural changes affect receptor modulation. nih.gov

Exploration as Ligands for Specific Biological Targets (Non-Clinical, e.g., Receptor Binding, without clinical outcomes)

The nitrogen atoms in the pyridine and pyrazole rings make these scaffolds excellent candidates for acting as ligands, coordinating with metal ions and binding to biological macromolecules like receptors.

Ligands for Metal Ions: The derivative 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) has been investigated for its complexation and extraction capabilities with actinide (An) and lanthanide (Ln) ions. nih.govresearchgate.net In the presence of 2-bromohexanoic acid, this ligand showed an excellent separation factor for Americium(III) over Europium(III) (SFAm(III)/Eu(III) ≈ 200). Time-resolved laser fluorescence spectroscopy (TRLFS) studies revealed the formation of ternary complexes, with [Eu(C4-BPP)₂(2-bromohexanoate)m]⁽³⁻ᵐ⁾⁺ being the key species in the solvent extraction process. nih.govresearchgate.net This highlights the potential of pyrazolyl-pyridine ligands in applications such as the reprocessing of used nuclear fuel. nih.gov Additionally, 1-(2-pyridinyl)-5-pyrazolone derivatives have been shown to act as [N,O]-bidentate ligands, facilitating the formation of four-coordinate boron(III) complexes. mdpi.com

Ligands for Biological Receptors: As an extension of SAR studies, pyrazol-4-yl-pyridine derivatives were identified as subtype-selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.gov PAMs bind to a site on the receptor distinct from the primary (orthosteric) site, modulating the receptor's response to its endogenous ligand. The discovery of compound 12 from this series as an M4-selective PAM demonstrates the utility of the pyrazolyl-pyridine scaffold in designing molecules that can fine-tune neurotransmitter signaling. nih.gov

Future Research Directions and Emerging Opportunities

Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 2-Bromo-5-(1h-pyrazol-3-yl)pyridine and its derivatives. While classical condensation and cross-coupling reactions form the basis of its current synthesis, emerging methodologies in green chemistry offer significant potential for improvement. rasayanjournal.co.innumberanalytics.comnih.govnih.gov

Key areas of investigation will include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. rasayanjournal.co.innih.gov

Solvent-Free and Aqueous Reactions: Moving away from volatile organic solvents towards solvent-free conditions or the use of water as a solvent is a cornerstone of green chemistry, minimizing environmental impact. rasayanjournal.co.innih.gov

Catalytic Approaches: The development of novel and more efficient catalysts, particularly for the crucial cross-coupling steps, is a continuous pursuit. This includes the use of palladium, copper, and other transition metal catalysts, potentially in nanoparticulate or supported forms for enhanced reusability. preprints.orgresearchgate.netresearchgate.netsigmaaldrich.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. acs.org

| Sustainable Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, fewer byproducts. rasayanjournal.co.innih.gov |

| Solvent-Free Reactions | Minimized use of hazardous organic solvents, simplified work-up procedures. rasayanjournal.co.in |

| Aqueous Synthesis | Environmentally benign, cost-effective, and safer reaction medium. nih.gov |

| Advanced Catalysis | Higher efficiency, selectivity, and potential for catalyst recycling. preprints.orgresearchgate.netsigmaaldrich.com |

| Flow Chemistry | Enhanced safety, scalability, and consistency for industrial production. acs.org |

Exploration of New Coordination Architectures and Multimetallic Systems

The bidentate nature of the pyrazolyl-pyridine core makes this compound an excellent ligand for the construction of novel coordination complexes. wikipedia.orgresearchgate.nettandfonline.com Future research in this area will likely venture into the systematic design and synthesis of intricate coordination polymers, metal-organic frameworks (MOFs), and multimetallic systems. nih.govrsc.org

Emerging opportunities include:

Homometallic and Heterometallic MOFs: The use of this compound as a linker in MOFs could lead to materials with tailored porosity, gas storage capabilities, and catalytic activity. nih.gov The introduction of different metal ions could create heterometallic systems with synergistic properties.

Supramolecular Assemblies: The N-H group of the pyrazole (B372694) ring and the pyridine (B92270) nitrogen can participate in hydrogen bonding, directing the formation of complex supramolecular structures. mdpi.com

Luminescent Complexes: Pyrazolyl-pyridine ligands are known to form luminescent complexes with various metal ions, such as ruthenium(II) and iridium(III), which could have applications in organic light-emitting diodes (OLEDs) and sensors. wikipedia.orgrsc.org

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and coordination properties of this compound and its derivatives make them attractive candidates for incorporation into advanced functional materials and nanotechnological applications.

Future directions may involve:

Functional Polymers: Polymerization of vinyl-functionalized derivatives of this compound could lead to new polymers with metal-chelating properties, useful for catalysis or metal ion sensing.

Surface Modification: The compound can be used to functionalize surfaces of nanoparticles or electrodes, thereby tuning their electronic properties and reactivity.

Nanomedicine: The development of nanoparticles incorporating pyrazole-based compounds is an emerging area, with potential applications in targeted drug delivery and cancer therapy. nih.gov

Deepening Mechanistic Understanding of Biological Interactions

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of biological processes. mdpi.commdpi.com A significant future research direction will be to elucidate the detailed mechanisms of action of this compound derivatives in biological systems.

Key research areas include:

Protein Kinase Inhibition: Many pyrazole-containing compounds are known to be potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.comnih.govnih.gov Future studies will likely investigate the inhibitory activity of this compound derivatives against a panel of kinases.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the biological activity of the resulting analogues will be crucial for understanding the structural requirements for potent and selective biological activity. acs.org

Target Identification and Validation: For derivatives that show interesting biological activity, identifying their specific molecular targets will be a key step in understanding their mechanism of action and potential therapeutic applications.

| Potential Biological Target Class | Rationale for Investigation |

| Protein Kinases (e.g., CDK, PLK, RET) | The pyrazole scaffold is a known ATP-competitive inhibitor of various kinases. mdpi.comnih.govnih.gov |

| Enzymes involved in CNS disorders | Pyrazoline derivatives have shown antiepileptic and antidepressant effects. nih.gov |

| Receptors involved in immune response | Pyrazole-containing compounds have been investigated as inhibitors of immune cytopenias. acs.org |

High-Throughput Screening and Computational Design of New Derivatives

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) and computational design will be indispensable tools.

Future opportunities lie in:

Combinatorial Chemistry and HTS: The bromo-substituent on the pyridine ring serves as a convenient handle for the parallel synthesis of large libraries of derivatives via cross-coupling reactions. nih.gov These libraries can then be rapidly screened for desired properties.

In Silico Screening and Molecular Modeling: Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of derivatives to specific biological targets, guiding the design of more potent and selective compounds. nih.govmdpi.comrsc.org This approach can significantly reduce the time and cost associated with drug discovery and materials development.

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization is critical due to regioisomer formation.

- Reaction monitoring with NMR and LC-MS ensures intermediate fidelity .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural characterization employs:

Q. Example Data (Crystallography) :

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | ||

| Unit Cell Dimensions |

Advanced: What challenges arise in the crystallographic refinement of metal complexes incorporating this ligand?

Methodological Answer:

Challenges include:

- Disorder in Ligand Conformation : Pyrazolyl and pyridine rings may exhibit torsional flexibility, complicating electron density maps. SHELXL refinement with restraints on bond lengths/angles is recommended .

- Twinned Crystals : Common in complexes with bulky substituents; data integration tools like SAINT or SADABS improve data quality .

- Hydrogen Bonding Networks : Intermolecular interactions (e.g., O–H⋯O, N–H⋯O) require careful modeling to avoid overinterpretation .

Case Study :

In a Mn(II) complex, the pyrazolylpyridine ligand exhibited a dihedral angle of 81.90(6)° between rings, necessitating anisotropic displacement parameter (ADP) refinement .

Advanced: How do steric and electronic properties of this compound influence its coordination behavior?

Methodological Answer:

- Steric Effects : The bromine atom at the 2-position creates steric hindrance, favoring monodentate coordination via the pyridine nitrogen. Bulky substituents reduce ligand flexibility, impacting metal-ligand bond angles .

- Electronic Effects : The electron-withdrawing bromine decreases pyridine nitrogen basicity, stabilizing low-spin states in transition metal complexes. DFT calculations can quantify charge distribution .

Experimental Observation :

In a Mn(II) complex, the ligand’s pyridine nitrogen coordinates with a bond length of 1.987 Å, while the pyrazole nitrogen remains uncoordinated due to steric constraints .

Advanced: How can researchers resolve contradictory data in pharmacological studies involving this compound?

Methodological Answer:

Contradictions often arise from:

- Bioassay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols. Standardize IC determination using MTT assays with triplicate replicates .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO co-solvents with ≤0.1% concentration to maintain cell viability .

- Metabolic Instability : Phase I metabolites (e.g., debrominated derivatives) may confound results. LC-MS/MS monitoring of parent compound stability is advised .

Example :

A study on pyrazolylpyridine derivatives reported conflicting antibacterial activity (MIC = 8–64 µg/mL). Re-evaluation under controlled pH (7.4) and temperature (37°C) resolved discrepancies .

Basic: What are the applications of this compound in coordination chemistry?

Methodological Answer:

The ligand is used to synthesize:

- Single-Molecule Magnets (SMMs) : Mn(II) and Fe(II) complexes exhibit slow magnetic relaxation under external fields .

- Catalysts : Pd(II) complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) due to labile bromine substituents .

- Luminescent Materials : Eu(III) complexes show red emission via antenna effects from the pyrazolylpyridine chromophore .

Advanced: What computational methods are used to predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites .

- Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina with PyRx interfaces .

- MD Simulations : Assess ligand stability in solvent (e.g., water, DMSO) over 100-ns trajectories using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.